molecular formula C11H16BrNO2 B13295544 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol

Cat. No.: B13295544
M. Wt: 274.15 g/mol
InChI Key: JFHNONSKQFIONB-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the reaction with 2-ethoxyethylamine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the aminomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(2-ethoxyethyl)amino]methyl}phenol
  • 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol
  • 2-Chloro-6-{[(2-ethoxyethyl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the ethoxyethyl group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-6-[(2-ethoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-2-15-7-6-13-8-9-4-3-5-10(12)11(9)14/h3-5,13-14H,2,6-8H2,1H3

InChI Key

JFHNONSKQFIONB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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